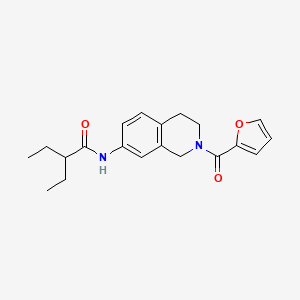

2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide" appears to be a derivative of tetrahydroisoquinoline with a furan moiety attached to the isoquinoline ring and a butanamide side chain. This structure suggests that the compound could have interesting chemical properties and potential pharmacological activity due to the presence of both the tetrahydroisoquinoline and furan components.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been explored in the literature. For instance, the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine has been studied, leading to the formation of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids and various by-products. The use of pyridine as a solvent has been shown to induce diastereoselectivity, yielding only the trans isomer. Subsequent transformations of the carboxylic acid group resulted in the formation of cyclic aminomethyl groups, producing new tetrahydroisoquinolinones with pharmacological interest .

Molecular Structure Analysis

The molecular structure of the compound would include a tetrahydroisoquinoline core, which is a bicyclic structure composed of a benzene ring fused to a nitrogen-containing seven-membered ring. The furan-2-carbonyl moiety would be attached to this core, introducing an oxygen-containing five-membered ring. The butanamide side chain would provide additional flexibility and potential interaction sites for biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of "2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide" are not detailed in the provided papers, related compounds have been shown to undergo regiospecific reactions. For example, the reactions of 2-ethoxy-2-butenal N,N-dimethylhydrazone with azanaphthoquinones resulted in the regiospecific formation of furoquinoline derivatives . This suggests that the compound may also participate in regiospecific reactions due to the presence of the furan ring and its potential reactivity.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Transformations

One study discusses the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, demonstrating the compound's relevance in creating pharmacologically interesting structures through detailed solvent and temperature-dependent reactions (Kandinska, Kozekov, & Palamareva, 2006). This synthesis route could be relevant for generating derivatives of the compound , indicating its potential utility in medicinal chemistry and drug design.

Natural Product Synthesis and Biological Activity

Another area of application is in the synthesis of natural products and biologically active compounds, where the Pictet–Spengler Reaction (PSR) is utilized to construct tetrahydroisoquinolines, a core structure shared with the compound of interest. This methodology has been applied in the total synthesis of natural products, particularly alkaloids, which possess significant biological properties (Heravi, Zadsirjan, & Malmir, 2018). This highlights the compound's relevance in synthesizing complex molecules with potential pharmacological activities.

Chemical Properties and Reactivity

Research on 2-amido substituted furans and their cycloaddition-rearrangement sequences to synthesize hexahydroindolinones provides insights into the chemical reactivity and potential transformations of furan-containing compounds (Padwa, Brodney, Satake, & Straub, 1999). These studies offer a foundation for understanding how similar compounds might undergo transformations under specific conditions, contributing to the development of new synthetic methodologies.

Application in Drug Discovery

The synthesis and evaluation of dopamine agonist properties of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines indicate the significance of such compounds in drug discovery, particularly in the context of neurological disorders (Jacob, Nichols, Kohli, & Glock, 1981). This research suggests the potential of the compound for the development of therapeutic agents targeting dopamine receptors.

Propriétés

IUPAC Name |

2-ethyl-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-14(4-2)19(23)21-17-8-7-15-9-10-22(13-16(15)12-17)20(24)18-6-5-11-25-18/h5-8,11-12,14H,3-4,9-10,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYOOHKVEFIRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3007867.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B3007868.png)

![2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3007875.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)

![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)

![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)

![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)